Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis.
See also: Tedizolid (has active moiety).
Tedizolid phosphate
CAS No.: 856867-55-5
Cat. No.: VC20747616
Molecular Formula: C17H16FN6O6P
Molecular Weight: 450.3 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 856867-55-5 |
---|---|
Molecular Formula | C17H16FN6O6P |
Molecular Weight | 450.3 g/mol |
IUPAC Name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 |
Standard InChI Key | QCGUSIANLFXSGE-GFCCVEGCSA-N |
Isomeric SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F |
SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Canonical SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Appearance | Solid powder |
Absorption and Distribution
Peak plasma concentrations of tedizolid are attained within approximately three hours after oral administration and one hour following intravenous infusion . The compound demonstrates excellent bioavailability, with an absolute bioavailability of approximately 91% for both formulations, allowing for straightforward conversion between oral and intravenous therapy .
Tedizolid exhibits protein binding of 70% to 90% in plasma and has a volume of distribution at steady state of 67 to 80 L following a single intravenous dose, suggesting extensive tissue distribution . Studies have demonstrated that tedizolid freely distributes into adipose and muscle tissue, with similar levels detected in free plasma concentrations . Furthermore, tedizolid shows extensive penetration into both extracellular and intracellular pulmonary compartments, with higher concentrations observed in epithelial lining fluid and alveolar macrophages compared to free plasma concentrations .
Metabolism and Elimination
Tedizolid undergoes primarily hepatic metabolism through sulfate conjugation, with the resulting metabolites being microbiologically inactive . Following single oral administration of 14C-labeled tedizolid phosphate, 82% of the radioactive dose was recovered in feces and 18% in urine, primarily as a non-circulating and microbiologically inactive sulfate conjugate . The majority of elimination is achieved within 96 hours after administration .
The mean total clearance (CL) of active tedizolid has been reported as 8.28 L/hr, with a distribution clearance (CLd) of 2.95 L/hr . The terminal half-life (t1/2) ranges from 9.2 ± 2 hours to approximately 12 hours in various studies, supporting once-daily dosing .
Table 1: Mean (SD) Tedizolid Pharmacokinetic Parameters Following Single and Multiple Administration of 200 mg Once Daily Tedizolid Phosphate in Healthy Adults
Pharmacokinetic Parameter | Oral Administration | IV Administration | ||
---|---|---|---|---|
Single Dose | Steady State | Single Dose | Steady State | |
AUC (μg·h/mL) | 23.8 (6.8) | 25.6 (8.4) | 26.6 (5.2) | 29.2 (6.2) |
Cmax (μg/mL) | 2.0 (0.7) | 2.2 (0.6) | 2.3 (0.6) | 3.0 (0.7) |
Cmin (μg/mL) | not applicable | 0.44 (0.19) | not applicable | 0.36 (0.09) |
Tmax (h) | 2.5 (1.0 – 8.0) | 3.5 (1.0 – 6.0) | 1.1 (0.9 – 1.5) | 1.2 (0.9 - 1.5) |
CL or CL/F (L/hr) | 6.9 (1.7) | 8.4 (2.1) | 6.4 (1.2) | 5.9 (1.4) |
Note: AUC is AUC0-∞ for single administration and AUC0-24 for multiple administration. Tmax is presented as median (minimum, maximum).
Tedizolid demonstrates linear pharmacokinetics with dose-proportional increases in exposure up to 400 mg (IV) and 1200 mg (oral) doses of tedizolid phosphate . Population pharmacokinetic modeling has described tedizolid using a two-compartment model with nonlinear absorption and linear elimination .
-
Clinical Efficacy
The efficacy of tedizolid phosphate has been evaluated in multiple clinical trials, including one phase 2 dose-escalation study and two pivotal phase 3 studies in patients with acute bacterial skin and skin structure infections (ABSSSI).
Phase 2 Dose-Ranging Study
Prokocimer et al. conducted a randomized, double-blind, dose-ranging study of tedizolid phosphate at 12 U.S. sites . Eligible patients (18-75 years old) with complicated skin and skin structure infections (cSSSI) and suspected or confirmed gram-positive pathogens were randomized in a 1:1:1 ratio to receive 200, 300, or 400 mg of oral tedizolid phosphate daily for five to seven days .
A total of 188 patients were included in the modified intent-to-treat (MITT) analysis, with 63 patients in the 200-mg group, 63 in the 300-mg group, and 62 in the 400-mg group . The most common pathogen isolated was Staphylococcus aureus (90.3%), with a majority identified as MRSA strains (80.6%) . Patients were treated for an average of 6.4 days .
The clinical response rates were similar across all dosing arms: MITT, 87.8%; clinically evaluable (CE), 95.7%; and microbiologically evaluable, 96.2% . These data trends were consistent regardless of lesion type or size and infection severity, suggesting that the 200 mg dose was sufficient for clinical efficacy .
Phase 3 Pivotal Trials
Two phase 3 clinical trials (designated as TR701-112 and TR701-113) evaluated the efficacy of tedizolid phosphate compared to linezolid for the treatment of ABSSSI . These studies used the FDA-recommended endpoint of early clinical response at 48-72 hours, defined as cessation of spread and absence of fever in TR701-112 and ≥20% reduction in lesion area in TR701-113 .
Table 2: Early Clinical Response of Tedizolid Phosphate in Phase 3 Trials for ABSSSI
Phase 3 Clinical Trial | Efficacy Endpoint Measure At 48-72 hour Visit | Tedizolid Phosphate n (%) | Linezolid n (%) | Difference (%) (95% Confidence Interval) |
---|---|---|---|---|
TR701-112 | Cessation of spread and absence of fever | 264 (79.5) | 266 (79.4) | 0.1 (-6.1, 6.2) |
≥20% reduction in lesion area* | 259 (78.0) | 255 (76.1) | 1.9 (-4.5, 8.3) | |
TR701-113 | ≥20% reduction in lesion area | 283 (85.2) | 276 (82.6) | 2.6 (-3.0, 8.2) |
Analysis for ≥20% reduction in lesion area was included for consistency across studies.
In both pivotal trials, tedizolid phosphate demonstrated non-inferiority to linezolid, with similar response rates for the primary endpoint of early clinical response . These results supported the approval of tedizolid phosphate for the treatment of ABSSSI and established its clinical efficacy at the 200 mg once-daily dose for six days.
The pharmacokinetic/pharmacodynamic (PK/PD) analyses from the phase 3 trials demonstrated a flat exposure-response relationship for the 200 mg dose on various efficacy endpoints, including clinical response at post-treatment, early clinical response at 48-72 hours, and microbiological response at post-treatment . This finding corresponded with the flat dose-response relationship observed in the dose-ranging phase 2 trial, confirming that the 200 mg dose provided optimal efficacy .
-
Antimicrobial Spectrum and Activity
Tedizolid phosphate demonstrates potent activity against clinically relevant gram-positive pathogens, including those resistant to other antimicrobial classes. Its spectrum of activity encompasses various Staphylococcus species (including MRSA), Streptococcus species, and Enterococcus species (including vancomycin-resistant enterococci, VRE) .
In Vitro Activity
In preclinical studies, tedizolid demonstrated superior potency compared to linezolid against a range of gram-positive pathogens . The compound maintained activity against certain linezolid-resistant isolates, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .
In in vitro studies, tedizolid inhibited all 28 isolates of penicillin-resistant organisms tested, demonstrating its broad spectrum of activity against resistant gram-positive pathogens . Additionally, a murine model of hematogenous pulmonary infection showed that tedizolid produced antimicrobial and immunomodulatory results superior to vancomycin .
Pharmacodynamic Considerations
The pharmacodynamic relationship for tedizolid has been characterized in various animal infection models, including neutropenic and non-neutropenic murine thigh models . These studies revealed that the free area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) was the pharmacodynamic parameter best associated with efficacy .
In neutropenic mice infected with MRSA, bacterial stasis was achieved at a fAUC/MIC ratio of approximately 50, corresponding to a total AUC/MIC ratio of approximately 250 for protein binding of 80% . Importantly, once-daily dose administration provided the same efficacy as multiple, equally divided doses of the same total daily amount, supporting the once-daily dosing regimen for tedizolid phosphate .
Studies in non-neutropenic animals demonstrated that tedizolid activity against MRSA was enhanced by the presence of granulocytes by a factor of 25-fold on average (range from 16- to 35-fold) compared to neutropenic animals . This finding suggested that lower drug exposures might be effective in immunocompetent hosts, supporting the selection of the 200 mg dose for clinical use .
-
Safety Profile and Tolerability
Tedizolid phosphate demonstrates a favorable safety profile that compares advantageously to linezolid, particularly regarding myelosuppression, peripheral and optic neuropathy, and drug-drug interactions .
Adverse Events
The sponsor asserts that tedizolid phosphate has a better safety profile than linezolid, particularly regarding the incidence of myelosuppression, peripheral and optic neuropathy, and drug-drug interactions . These claims are supported by the clinical trial data and have been incorporated into the product labeling.
Drug Interactions
Drug interaction studies with 200 mg once daily oral tedizolid phosphate showed no meaningful changes in blood pressure or heart rate, suggesting minimal interaction with adrenergic compounds . This represents a potential advantage over linezolid, which has known interactions with serotonergic and adrenergic agents.
Although tedizolid, like linezolid, is a weak, reversible monoamine oxidase (MAO) inhibitor, the clinical significance of this property appears to be less pronounced with tedizolid . This may contribute to its improved safety profile and reduced potential for drug-drug interactions compared to linezolid.
-
Dosing and Administration
The FDA-approved dosing regimen for tedizolid phosphate is 200 mg administered once daily for six days . This dosing recommendation is supported by the results of the phase 2 dose-ranging study and the pivotal phase 3 trials, which demonstrated non-inferiority to linezolid (600 mg twice daily for 10 days) with a shorter treatment duration .
Tedizolid phosphate is available in both oral and intravenous formulations, with no dosage adjustment required when transitioning between the two routes of administration due to the high oral bioavailability (approximately 91%) . This feature provides flexibility in clinical practice and facilitates early transition from intravenous to oral therapy.
Tedizolid phosphate represents an important addition to the antimicrobial armamentarium for the treatment of ABSSSI caused by susceptible gram-positive pathogens, including MRSA. Its structural modifications compared to first-generation oxazolidinones confer enhanced potency and activity against certain resistant strains, while its favorable pharmacokinetic properties support once-daily dosing with either oral or intravenous administration.
The clinical efficacy of tedizolid phosphate has been well-established in phase 2 and phase 3 clinical trials, demonstrating non-inferiority to linezolid with a shorter treatment duration. Additionally, its favorable safety profile, particularly regarding myelosuppression, neuropathy, and drug interactions, may provide advantages over linezolid in certain clinical scenarios.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume